(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one
Brand Name: Vulcanchem
CAS No.: 6317-67-5
VCID: VC7988662
InChI: InChI=1S/C15H9BrO2/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18-14/h1-9H/b14-13+
SMILES: C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)Br
Molecular Formula: C15H9BrO2
Molecular Weight: 301.13 g/mol

(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one

CAS No.: 6317-67-5

Cat. No.: VC7988662

Molecular Formula: C15H9BrO2

Molecular Weight: 301.13 g/mol

* For research use only. Not for human or veterinary use.

(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one - 6317-67-5

Specification

CAS No. 6317-67-5
Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
IUPAC Name (3E)-3-[bromo(phenyl)methylidene]-2-benzofuran-1-one
Standard InChI InChI=1S/C15H9BrO2/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18-14/h1-9H/b14-13+
Standard InChI Key MTRRVZKKXVBIFP-BUHFOSPRSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)O2)/Br
SMILES C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)Br
Canonical SMILES C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one, reflects its stereochemistry and functional groups. The "E" configuration indicates that the bromine and phenyl groups are on opposite sides of the double bond in the methylene bridge . Key identifiers include:

PropertyValue
CAS Number6317-67-5
Molecular FormulaC15H9BrO2\text{C}_{15}\text{H}_{9}\text{BrO}_{2}
Molecular Weight301.139 g/mol
SynonymsNSC 43076, NSC 657790

The compound’s structure combines an isobenzofuranone core (a lactone derivative) with a brominated methylene-phenyl substituent, which influences its reactivity and physical properties .

Spectral and Crystallographic Data

While direct spectral data for this compound is limited in the literature, related isobenzofuranones such as 3-Methyleneisobenzofuran-1(3H)-one (CAS 3453-63-2) provide insights. For example:

  • Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl (C=O\text{C=O}) groups typically appear near 1,750 cm1^{-1} .

  • X-ray Crystallography: Analogous compounds exhibit planar isobenzofuranone rings with bond lengths of 1.36–1.41 Å for the lactone carbonyl group .

The bromine atom’s electronegativity likely alters electron distribution, affecting dipole moments and solubility compared to non-halogenated analogs .

Synthesis and Reactivity

Synthetic Pathways

Although no explicit synthesis route for (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one is documented in the provided sources, plausible methods can be inferred:

  • Knoevenagel Condensation: Reaction of 3-bromoisobenzofuran-1(3H)-one with benzaldehyde derivatives under basic conditions could yield the target compound .

  • Bromination of Precursors: Electrophilic bromination of a pre-formed methylene-isobenzofuranone intermediate may introduce the bromine atom .

Key challenges include controlling stereochemistry (E/Z selectivity) and minimizing side reactions such as over-bromination.

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization .

  • Cycloadditions: The methylene group may participate in [4+2] Diels-Alder reactions, forming polycyclic structures .

  • Oxidation/Reduction: The lactone ring could undergo ring-opening under acidic or basic conditions, while the double bond might be hydrogenated .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Brominated phthalides are explored as building blocks for bioactive molecules. For instance, 3-Bromophthalide (CAS 6940-49-4) serves as a precursor to anticoagulants and antipsychotic agents . The phenylmethylene group in (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one could enhance lipophilicity, improving blood-brain barrier penetration in drug candidates .

Material Science

The compound’s rigid structure and bromine content make it a potential monomer for flame-retardant polymers. Bromine atoms act as radical scavengers, inhibiting combustion .

Recent Research and Future Directions

Catalytic Applications

A 2025 study on related indole derivatives highlights the potential of brominated compounds in palladium-catalyzed cross-couplings . This suggests opportunities for using (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one in Suzuki-Miyaura reactions to construct biaryl systems.

Unexplored Therapeutic Areas

The compound’s similarity to phthalide natural antioxidants (e.g., ligustilide) warrants investigation into its neuroprotective or anti-inflammatory properties .

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